S-[(4-Ethenylphenyl)methyl] ethanethioate S-[(4-Ethenylphenyl)methyl] ethanethioate
Brand Name: Vulcanchem
CAS No.: 67030-86-8
VCID: VC16001590
InChI: InChI=1S/C11H12OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3
SMILES:
Molecular Formula: C11H12OS
Molecular Weight: 192.28 g/mol

S-[(4-Ethenylphenyl)methyl] ethanethioate

CAS No.: 67030-86-8

Cat. No.: VC16001590

Molecular Formula: C11H12OS

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

S-[(4-Ethenylphenyl)methyl] ethanethioate - 67030-86-8

Specification

CAS No. 67030-86-8
Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
IUPAC Name S-[(4-ethenylphenyl)methyl] ethanethioate
Standard InChI InChI=1S/C11H12OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3
Standard InChI Key WRDHFWUNTCUDCY-UHFFFAOYSA-N
Canonical SMILES CC(=O)SCC1=CC=C(C=C1)C=C

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Structural Features

The molecular formula C11H12OS\text{C}_{11}\text{H}_{12}\text{OS} corresponds to a molecular weight of 192.28 g/mol . The IUPAC name, S-[(4-ethenylphenyl)methyl] ethanethioate, reflects its structure: a 4-vinylbenzyl group (CH2C6H4CH=CH2\text{CH}_2\text{C}_6\text{H}_4\text{CH=CH}_2) bonded to a thioacetate moiety (SC(O)CH3\text{SC(O)CH}_3) . The vinyl group (CH=CH2\text{CH=CH}_2) on the phenyl ring introduces unsaturation, enabling participation in polymerization or cycloaddition reactions, while the thioester linkage (S-C(O)-\text{S-C(O)-}) offers sites for nucleophilic substitution or acyl transfer.

The SMILES notation CC(=O)SCC1=CC=C(C=C1)C=C\text{CC(=O)SCC1=CC=C(C=C1)C=C} and InChIKey WRDHFWUNTCUDCY-UHFFFAOYSA-N\text{WRDHFWUNTCUDCY-UHFFFAOYSA-N} provide standardized representations of its connectivity and stereochemistry . The 2D and 3D structural models highlight a planar aromatic ring connected to a flexible thioacetate chain, with rotational freedom around the benzyl-thioester bond .

Physicochemical Properties

Computed and Experimental Properties

Table 1 summarizes key physicochemical properties derived from computational models :

Table 1: Computed Physicochemical Properties of S-[(4-Ethenylphenyl)methyl] Ethanethioate

PropertyValue
Molecular Weight192.28 g/mol
XLogP32.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bond Count4
Topological Polar Surface Area42.4 Ų
Exact Mass192.06088618 Da

The absence of hydrogen bond donors and presence of two acceptors (sulfur and oxygen) suggest limited hydrogen-bonding capacity, favoring interactions with nonpolar solvents. The four rotatable bonds—primarily in the thioacetate and vinyl groups—impart conformational flexibility, which may influence its reactivity in polymer formation .

Stability and Reactivity

Thioesters are generally susceptible to hydrolysis under acidic or basic conditions, yielding thiols and carboxylic acids. The compound’s stability in aqueous environments remains uncharacterized experimentally, but its hydrolysis products would likely include 4-vinylbenzyl mercaptan and acetic acid. The vinyl group’s susceptibility to radical-initiated polymerization suggests potential use in creating polystyrene-like materials with embedded thioester functionalities.

Synthesis and Production

Purification and Characterization

Purification likely involves distillation or column chromatography to separate the product from unreacted starting materials or byproducts. Characterization via 1H^1\text{H} NMR would reveal signals for the vinyl protons (δ\delta 5.2–5.8 ppm), aromatic protons (δ\delta 6.5–7.3 ppm), and thioacetate methyl group (δ\delta 2.3 ppm) .

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